4-Hydroxy-3,5-dinitrobenzoic acid

Übersicht

Beschreibung

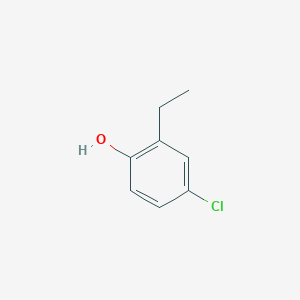

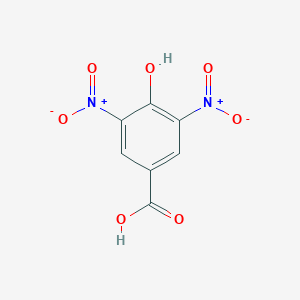

4-Hydroxy-3,5-dinitrobenzoic acid is a chemical compound that is related to various substituted benzoic acids. It is characterized by the presence of nitro groups at the 3 and 5 positions and a hydroxyl group at the 4 position on the benzene ring. This compound is of interest due to its potential applications in pharmaceuticals, materials science, and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of substituted dinitrobenzoic acids, such as 4-hydroxy-3,5-dinitrobenzoic acid, can involve nucleophilic substitution reactions. For instance, the study of the reactions of 4-methoxy- and 4-chloro-3,5-dinitrobenzoic acids with hydroxide ions in aqueous dimethyl sulfoxide provides insights into the formation of anionic σ-complexes and intermediate complexes, which are key steps in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of 4-hydroxy-3,5-dinitrobenzoic acid and its derivatives can be elucidated using crystallography. For example, the crystal structures of co-crystal adducts of 3,5-dinitrobenzoic acid with other compounds demonstrate the presence of hydrogen-bonded and π–π-bonded structures, which are indicative of the compound's ability to form stable molecular assemblies . Additionally, the crystal structure of a 1:2 adduct of phenoxyacetic acid with 3,5-dinitrobenzoic acid reveals a complex hydrogen-bonding network involving carboxylic acid oxygens, which is crucial for understanding the molecular interactions of 4-hydroxy-3,5-dinitrobenzoic acid .

Chemical Reactions Analysis

The reactivity of 4-hydroxy-3,5-dinitrobenzoic acid can be inferred from studies on related compounds. For instance, the reaction of 2-hydroxy-3,5-dinitrobenzoic acid with an antimalarial drug, pyrimethamine, results in the formation of a salt with strong intermolecular hydrogen bonding interactions that are essential for the stability of the crystal structure . These interactions, including C–H⋯O, N–H⋯N, and O–H⋯O hydrogen bonds, are likely to be relevant for the chemical behavior of 4-hydroxy-3,5-dinitrobenzoic acid as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxy-3,5-dinitrobenzoic acid can be deduced from the properties of its salts and adducts. The crystal structure analysis of its salts reveals important aspects such as the role of hydrogen bonding in stabilizing the structure and the electrostatic properties that facilitate interactions with other molecules . Theoretical calculations on the binding free energies and electron densities of these salts provide further insights into the stability and reactivity of the compound. The presence of nitro groups and a hydroxyl group in the molecule is likely to influence its acidity, solubility, and overall reactivity.

Wissenschaftliche Forschungsanwendungen

-

Application in Crystal Growth and Nonlinear Optics

- Field : Materials Science

- Summary : Benzimidazolium 3,5-dinitrobenzoate (BDB) was synthesized using benzimidazole and 3,5-dintirobenzoic acid as starting materials . This compound has potential applications in optoelectronics, optical frequency conversion, THz generation, integrated optics and photonics .

- Methods : Solubility measurements were performed for the obtained product. Single crystals were grown using acetone as a solvent . The crystal structure of BDB was confirmed using single crystal X-ray diffractions .

- Results : The transparency of the grown crystal in the entire visible region was studied using UV–Vis-NIR spectrum . The photo response property of BDB single crystal was studied using photoconductivity studies . The charge transport mechanism of BDB single crystals were analyzed using dielectric measurement .

-

Application in Nanoparticle Synthesis

- Field : Nanotechnology

- Summary : 3,5-dinitrobenzoic acid (DNBA) is used as a stabilizing ligand in the synthesis of gold nanoparticles (AuNPs) . These nanoparticles have potential applications in the medical field .

- Methods : Monodispersed AuNPs are synthesized using DNBA and sodium acetate (SA) dispersible in aqueous media, where NaBH4 was used as a reducing agent to reduce KAuCl4 from Au (III) to Au (0) .

- Results : The synthesized AuNPs are characterized using UV–Vis spectroscopy to evaluate their surface plasmon resonance (SPR) absorption in a wavelength range of 500–650 nm .

-

Application in Drug Analysis

- Field : Pharmaceutical Analysis

- Summary : 3,5-Dinitrobenzoic acid is used in the derivatization of resins and determination of ampicillin .

- Methods : The compound is used as a reagent in the analysis of ampicillin, a common antibiotic .

- Results : The results of this analysis can help determine the concentration of ampicillin in a sample .

-

Application in Reducing Sugar Detection

- Field : Biochemistry

- Summary : 3,5-Dinitrosalicylic acid (DNS or DNSA, IUPAC name 2-hydroxy-3,5-dinitrobenzoic acid) is an aromatic compound that reacts with reducing sugars and other reducing molecules to form 3-amino-5-nitrosalicylic acid, which strongly absorbs light at 540 nm .

- Methods : This reaction is used to detect reducing substances in urine and for quantifying carbohydrate levels in blood .

- Results : The results of this analysis can help in the diagnosis and management of various health conditions .

-

Application in Drug Synthesis

- Field : Pharmaceutical Chemistry

- Summary : 3,5-Dinitrobenzoic acid is used in the synthesis of certain drugs . It forms a 1:1 cocrystal with the analgesic drug, ethenzamide, and exists in two polymorphic forms .

- Methods : The compound is used as a reagent in the synthesis of ethenzamide, a common analgesic .

- Results : The results of this synthesis can help produce effective pain relief medications .

-

Application in Safety Data Sheet

- Field : Safety Data Sheet

- Summary : 4-Hydroxy-3,5-dinitrobenzoic acid is a chemical compound with a molecular weight of 228.12 . It is used in various chemical reactions and has certain safety measures associated with it .

- Methods : The compound is handled with care, using personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves .

- Results : The results of this application ensure safe handling and usage of the compound in various chemical reactions .

Safety And Hazards

4-Hydroxy-3,5-dinitrobenzoic acid is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Eigenschaften

IUPAC Name |

4-hydroxy-3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O7/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSWIDSKAJFWMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30144325 | |

| Record name | 4-Hydroxy-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3,5-dinitrobenzoic acid | |

CAS RN |

1019-52-9 | |

| Record name | 4-Hydroxy-3,5-dinitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitro-4-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001019529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3,5-dinitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DINITRO-4-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H7CH6XVL8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

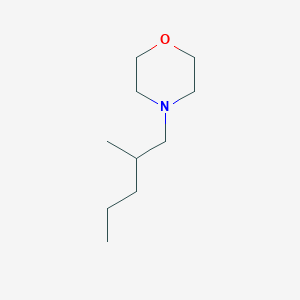

![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B91793.png)